6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Overview
Description
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reductive Ring-Opening Reactions
A novel reductive ring-opening reaction for derivatives using specific reagents has been highlighted, demonstrating the versatility of fluoro-compounds in selective synthesis. This approach offers a pathway to synthesizing derivatives with potential applications in medicinal chemistry and materials science (Gonçalves, 2007).
Acid-Catalyzed Ring Closures and Transformations
Research on 3-aryloxy-4-oxoazetidine-2-carbaldehydes, related to the chemical family of "6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde," explores acid-catalyzed ring closures and transformations. This study provides insights into the synthesis of complex cyclic structures, which are crucial for the development of new pharmaceuticals (Bertha et al., 1998).
Knoevenagel Condensation Reactions
The condensation reaction of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes has been studied in an ionic liquid, showing enhanced reaction times and yields. This research underscores the importance of green chemistry approaches in synthesizing valuable compounds, potentially leading to more sustainable pharmaceutical manufacturing processes (Hangarge, Jarikote, & Shingare, 2002).
Structural Analysis Through X-Ray
An X-ray structure analysis of the reaction product between 4-oxo-4H-[1]benzopyran-3-carbaldehyde and 1,2-benzenediamine has been conducted, providing valuable structural information that could be utilized in the design of new compounds with specific properties (Rihs et al., 1985).
Synthesis of Fluorinated Compounds
Research into the synthesis of fluorinated pyrroles from related compounds demonstrates the critical role of fluorine in modifying the chemical and physical properties of organic molecules. Such modifications are essential for developing new materials and drugs with improved efficacy and selectivity (Surmont et al., 2009).
Photophysical Properties of Sm(III) Complexes
Investigations into the luminescent properties of Sm(III) complexes featuring "6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde" shed light on potential applications in solid-state lighting and optical devices. This research highlights the intersection of organic chemistry and materials science, where fluoro-compounds play a pivotal role in developing new technologies (Chauhan et al., 2021).
Mechanism of Action
Target of Action
It is known that optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), with (s) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry .
Mode of Action
A study on fccas, which are related compounds, showed that they were produced by the catalysis of two esterases, ests and estr, isolated from geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Biochemical Analysis
Biochemical Properties
It has been found that this compound can be produced by two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . These enzymes interact with the compound in an aqueous–toluene biphasic system, leading to the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) with an enantiomeric excess (ee) value .
Molecular Mechanism
It is known that the compound’s effects are exerted at the molecular level through its interactions with the esterases EstS and EstR . These enzymes catalyze the production of FCCAs from the compound, revealing highly enantioselective mechanisms .
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-6,9H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJLGKBTBSSWAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470705 | |
Record name | 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409346-73-2 | |
Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=409346-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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